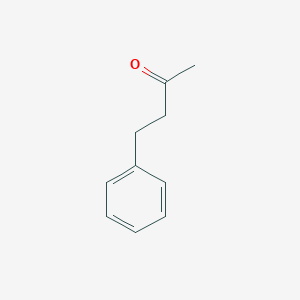

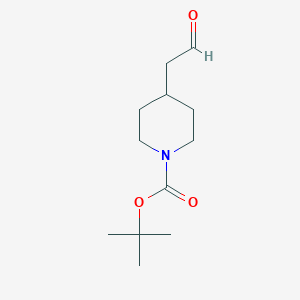

叔丁基 4-(2-氧代乙基)哌啶-1-羧酸酯

概述

描述

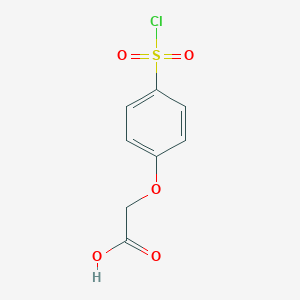

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate is a chemical compound that serves as a useful building block/intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Molecular Structure Analysis

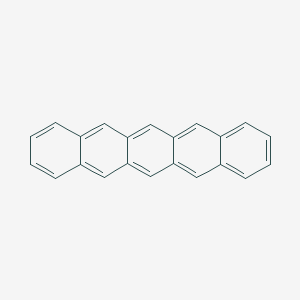

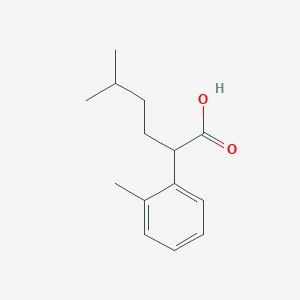

The molecular formula of Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate is C12H21NO3 . Its molecular weight is 227.30 . The compound appears as a white to light yellow powder or crystal .Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate are not available, it’s known that similar compounds are used as reactants in the synthesis of various organic compounds .Physical And Chemical Properties Analysis

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate is a solid at 20°C . It has a melting point range of 39.0 to 43.0°C . The compound should be stored under inert gas at a temperature between 0-10°C . It is sensitive to air and heat .科学研究应用

Synthesis of Novel Organic Compounds

This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Pim-1 Inhibitors

It is used as a reactant for the synthesis of Pim-1 inhibitors. Pim-1 is a type of protein kinase involved in cell survival and proliferation, and inhibitors of Pim-1 have potential applications in cancer therapy .

Selective GPR119 Agonists

This compound is also used in the synthesis of selective GPR119 agonists. GPR119 is a receptor that plays a role in glucose homeostasis and lipid metabolism, and its agonists are being explored for the treatment of type II diabetes .

α-Arylation of Aldehydes

It is used as a reactant for α-arylation of aldehydes. This is a key reaction in organic synthesis, used to form carbon-carbon bonds .

Enantioselective α-Benzylation of Aldehydes

This compound is used in enantioselective α-benzylation of aldehydes via photoredox organocatalysis. This reaction is important in the synthesis of chiral molecules .

Enantioselective α-Triflouromethylation of Aldehydes

It is also used in the enantioselective α-triflouromethylation of aldehydes. This reaction is used to introduce a trifluoromethyl group into a molecule, which can enhance the molecule’s stability and lipophilicity .

Synthesis of (S)-Quinuclidine-2-Carboxylic Acid

This compound is employed as a building block in the synthesis of (S)-quinuclidine-2-carboxylic acid .

Enantioselective Organo-Catalytic α-Vinylation Reaction

It is used as a substrate in an enantioselective organo-catalytic α-vinylation reaction .

安全和危害

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if skin irritation or eye irritation persists .

未来方向

While specific future directions for Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate are not available, it’s worth noting that similar compounds are continually being explored for their potential applications in the synthesis of various organic compounds . As our understanding of organic chemistry continues to grow, it’s likely that new uses for these types of compounds will continue to be discovered.

作用机制

Target of Action

It’s known to be used as a reactant in the synthesis of various compounds , which suggests that its targets could vary depending on the specific reaction it’s involved in.

Mode of Action

It’s primarily used as a reactant in chemical reactions , and its interaction with its targets would depend on the specific reaction conditions and the other reactants present.

Biochemical Pathways

As a reactant in chemical synthesis , it’s likely involved in various biochemical pathways depending on the specific compounds it’s used to synthesize.

Result of Action

As a reactant in chemical synthesis , its effects would be determined by the properties of the specific compounds it’s used to synthesize.

属性

IUPAC Name |

tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-4-10(5-8-13)6-9-14/h9-10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRHRFNKESVOEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

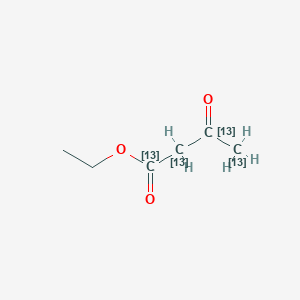

CC(C)(C)OC(=O)N1CCC(CC1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438584 | |

| Record name | tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | |

CAS RN |

142374-19-4 | |

| Record name | tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B32321.png)

![2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B32353.png)